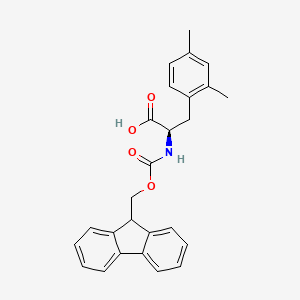
Fmoc-2,4-ジメチル-D-フェニルアラニン
概要
説明
Fmoc-2,4-Dimethyl-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The addition of two methyl groups at the 2 and 4 positions on the phenyl ring of phenylalanine enhances its hydrophobicity and can influence its interaction with other molecules.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-2,4-Dimethyl-D-phenylalanine is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: The compound is used in the design of novel proteins with enhanced stability and functionality due to the hydrophobic nature of the 2,4-dimethyl groups.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents, particularly in targeting hydrophobic pockets in proteins.
Industry:
Material Science: The compound is used in the development of novel materials, such as hydrogels, due to its ability to self-assemble into structured networks.
生化学分析
Biochemical Properties
Fmoc-2,4-Dimethyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. This compound is also known to interact with other biomolecules, such as nucleic acids and lipids, through hydrophobic and aromatic interactions .
Cellular Effects
The effects of Fmoc-2,4-Dimethyl-D-phenylalanine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into peptides can alter their stability, solubility, and bioactivity, thereby affecting cellular responses. Additionally, Fmoc-2,4-Dimethyl-D-phenylalanine can impact the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
At the molecular level, Fmoc-2,4-Dimethyl-D-phenylalanine exerts its effects through specific binding interactions with biomolecules. The Fmoc group can form π-π stacking interactions with aromatic residues in proteins, enhancing the stability of peptide-protein complexes. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, Fmoc-2,4-Dimethyl-D-phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2,4-Dimethyl-D-phenylalanine can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that Fmoc-2,4-Dimethyl-D-phenylalanine can have lasting effects on cellular function, including alterations in cell growth and differentiation. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of Fmoc-2,4-Dimethyl-D-phenylalanine vary with different dosages in animal models. At low doses, this compound can enhance peptide stability and bioactivity without causing significant toxicity. At high doses, Fmoc-2,4-Dimethyl-D-phenylalanine can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response .
Metabolic Pathways
Fmoc-2,4-Dimethyl-D-phenylalanine is involved in several metabolic pathways. It can be metabolized by enzymes such as peptidases and proteases, which cleave the peptide bonds and release the free amino acid. This compound can also interact with cofactors, such as ATP and NADH, influencing metabolic flux and the levels of various metabolites. The presence of the Fmoc group can affect the rate of metabolism and the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, Fmoc-2,4-Dimethyl-D-phenylalanine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, this compound can bind to transport proteins, which facilitate its movement to different cellular compartments. The distribution of Fmoc-2,4-Dimethyl-D-phenylalanine can also be influenced by its interactions with other biomolecules, such as lipids and nucleic acids .
Subcellular Localization
The subcellular localization of Fmoc-2,4-Dimethyl-D-phenylalanine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Fmoc-2,4-Dimethyl-D-phenylalanine can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall bioactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-Dimethyl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2,4-dimethyl-D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure Fmoc-2,4-Dimethyl-D-phenylalanine.
Industrial Production Methods: Industrial production methods for Fmoc-2,4-Dimethyl-D-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Fmoc-2,4-Dimethyl-D-phenylalanine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common due to the stability of the Fmoc group.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Reduced forms of the phenyl ring.
Substitution: Free 2,4-dimethyl-D-phenylalanine after Fmoc removal.
作用機序
The mechanism of action of Fmoc-2,4-Dimethyl-D-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, allowing for the sequential addition of amino acids to form peptides.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting the amino group during synthesis.
Hydrophobic Interactions: The 2,4-dimethyl groups enhance hydrophobic interactions, which can influence the folding and stability of peptides and proteins.
類似化合物との比較
Fmoc-Phenylalanine: Lacks the 2,4-dimethyl groups, making it less hydrophobic.
Fmoc-3,4,5-Trifluoro-D-phenylalanine: Contains fluorine atoms instead of methyl groups, altering its electronic properties.
Fmoc-3-(9-anthryl)-Ala-OH: Contains an anthryl group, which significantly changes its steric and electronic properties.
Uniqueness:
Hydrophobicity: The presence of the 2,4-dimethyl groups makes Fmoc-2,4-Dimethyl-D-phenylalanine more hydrophobic compared to its analogs.
Interaction with Proteins: The unique hydrophobic interactions can influence the binding and stability of peptides and proteins, making it a valuable tool in protein engineering and drug development.
特性
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428040 | |
| Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217627-86-5 | |
| Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



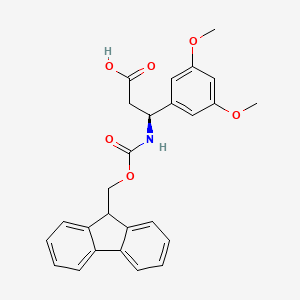
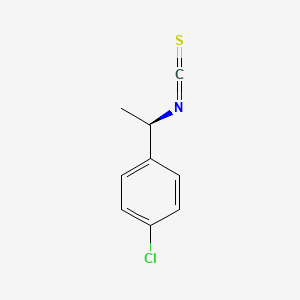
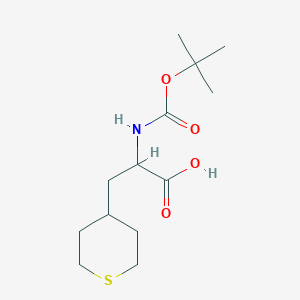
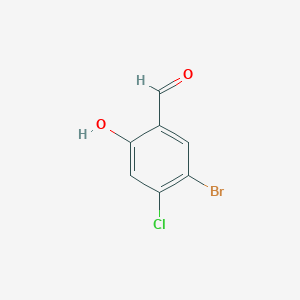
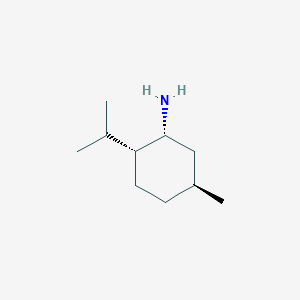
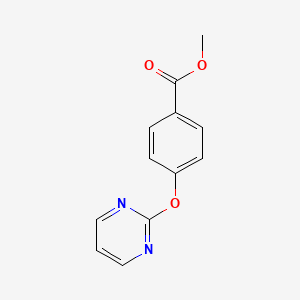
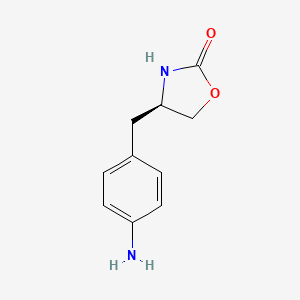
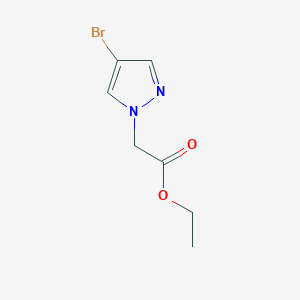
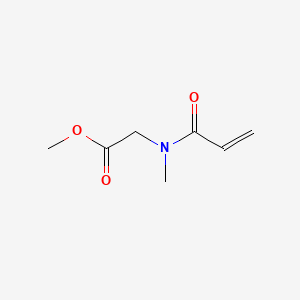
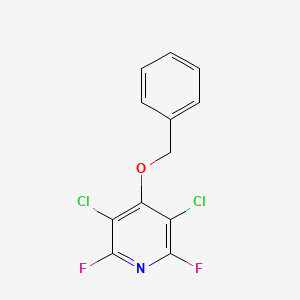
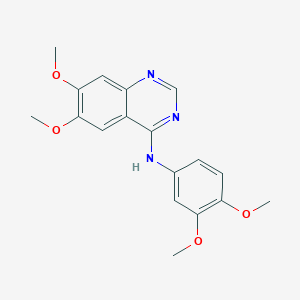
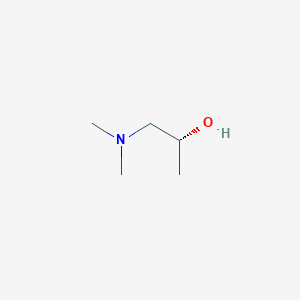
![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)
